molecular formula C17H18ClN3O B2758189 [4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone CAS No. 712293-70-4

[4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone

Cat. No. B2758189
M. Wt: 315.8
InChI Key: PNYAWDLCFIHXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine derivatives, such as the one you mentioned, are a class of organic compounds that have been widely studied due to their diverse biological activities . They are often used in the design and synthesis of various drugs and agrochemicals .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed through various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by the substituents attached to the piperazine ring. These properties can be analyzed using various techniques such as IR, NMR, and HRMS .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Novel Low-Voltage-Activated Calcium Channel Blocker : A compound closely related to the requested chemical structure, identified as HYP-10, has been synthesized and evaluated for its potential as a T-type calcium channel blocker. This compound shows promise as a nociceptive and inflammatory pain reliever, as well as an analgesic in rat models of neuropathic pain. A liquid chromatography-mass spectrometry method was developed for its quantification in rat plasma, indicating its potential therapeutic applications (Noh et al., 2011).

  • Antihistamines Synthesis : Efficient synthesis routes have been developed for antihistamine drugs clocinizine and chlorcyclizine, using a common intermediate closely related to the requested compound. This illustrates the compound's role in the synthesis of medically relevant substances (Venkat Narsaiah & Narsimha, 2011).

Antimicrobial and Anticancer Research

  • Antimicrobial Activities : Novel 1,2,4-triazole derivatives synthesized from reactions involving compounds structurally similar to the requested chemical have shown good to moderate antimicrobial activities against various test microorganisms, highlighting the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

  • Anticancer Studies : Studies involving derivatives of a compound structurally similar to "4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone" have shown significant anticancer and antituberculosis activities, especially against human breast cancer cell lines and Mycobacterium tuberculosis. This indicates the compound's relevance in synthesizing potential anticancer and antituberculosis agents (Mallikarjuna et al., 2014).

Materials Science and Molecular Studies

  • Fluorescent Logic Gates : Compounds incorporating elements of the requested structure have been designed as fluorescent logic gates, demonstrating solvent-polarity reconfigurable properties. Such materials could be valuable in developing sensors and devices for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

  • Structural Characterization and Synthesis : Research includes the synthesis of compounds with the requested structure for potential therapeutic applications, demonstrating the compound's versatility in drug development and materials science. For instance, studies on its use in synthesizing receptor antagonists and fluorescent markers for biological studies indicate a broad range of applications (Letavic et al., 2015).

Future Directions

The study of piperazine derivatives is a promising field with potential applications in various areas such as medicine and agriculture . Future research could focus on designing and synthesizing new piperazine derivatives with improved biological activities.

properties

IUPAC Name

[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYAWDLCFIHXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone

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